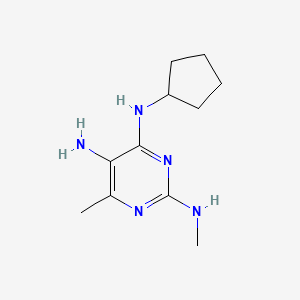
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is a chemical compound with the molecular formula C24H36NO11P. It is commonly used as a substrate in biochemical assays to detect the presence of beta-galactosidase activity. This compound is particularly useful in colorimetric and spectrophotometric applications due to its ability to produce a yellow chromogenic product upon hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl typically involves the reaction of 2-nitrophenyl-beta-D-galactopyranoside with phosphoric acid and dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of galactose and 2-nitrophenol. This reaction is commonly used in biochemical assays to measure enzyme activity .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-galactosidase and is carried out in an aqueous buffer solution at a specific pH and temperature. The reaction conditions are optimized to ensure complete hydrolysis and accurate measurement of enzyme activity .
Major Products Formed
The primary products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that can be easily detected using spectrophotometric methods .
Applications De Recherche Scientifique
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is widely used in scientific research for various applications:
Molecular Biology: The compound is used in genetic studies to monitor the expression of genes encoding beta-galactosidase.
Medical Research: It is employed in diagnostic assays to detect bacterial infections, as beta-galactosidase is a marker for certain pathogenic bacteria.
Industrial Applications: The compound is used in the food and beverage industry to monitor lactose content and ensure product quality.
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing galactose and 2-nitrophenol. The latter compound is chromogenic, allowing for easy detection and quantification of enzyme activity. The hydrolysis reaction is specific to beta-galactosidase, making this compound a valuable tool in biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside: Similar to 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl but lacks the phosphate and dicyclohexyl groups.
4-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, producing a yellow chromogenic product upon hydrolysis.
2-Nitrophenyl-beta-D-glucopyranoside: A substrate for beta-glucosidase, used in similar biochemical assays.
Uniqueness
This compound is unique due to its phosphate and dicyclohexyl groups, which enhance its stability and solubility in aqueous solutions. These properties make it particularly suitable for use in various biochemical and industrial applications .
Propriétés
Formule moléculaire |
C24H36NO11P |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
dicyclohexyl [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C24H36NO11P/c26-21-20(34-24(23(28)22(21)27)33-19-14-8-7-13-18(19)25(29)30)15-32-37(31,35-16-9-3-1-4-10-16)36-17-11-5-2-6-12-17/h7-8,13-14,16-17,20-24,26-28H,1-6,9-12,15H2/t20-,21+,22+,23-,24-/m1/s1 |
Clé InChI |
YNUKPCQKWYGQSA-OYTPZHDJSA-N |
SMILES isomérique |
C1CCC(CC1)OP(=O)(OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4 |
SMILES canonique |
C1CCC(CC1)OP(=O)(OCC2C(C(C(C(O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



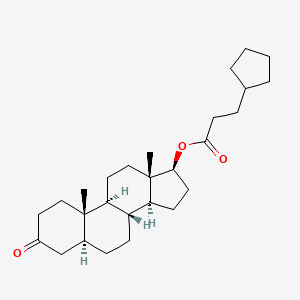
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
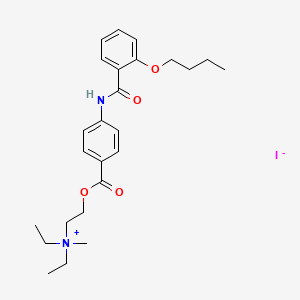
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
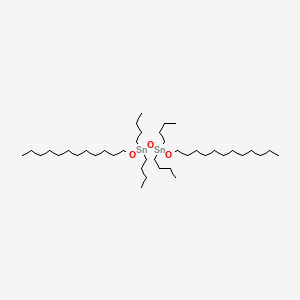

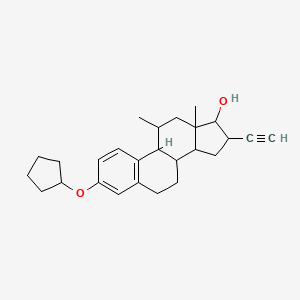
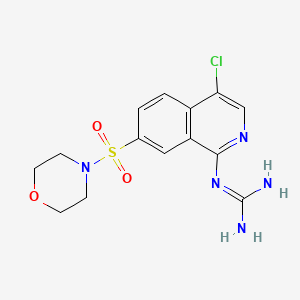
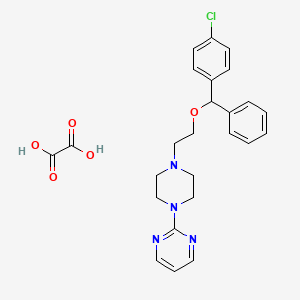
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)

